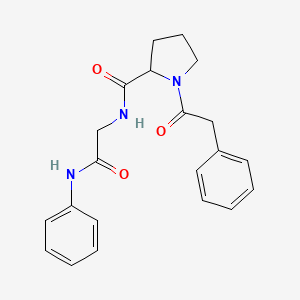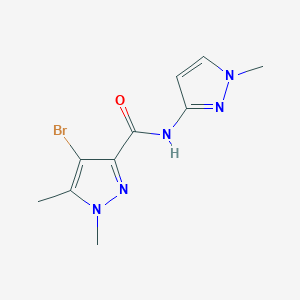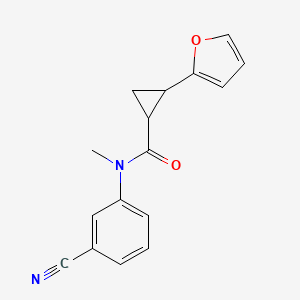
N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide, also known as APICA, is a synthetic compound that belongs to the family of pyrrolidine derivatives. APICA has been found to have a wide range of biological activities and has been extensively studied for its potential use in scientific research.
Wirkmechanismus
The exact mechanism of action of N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is not fully understood. However, it has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in an increase in the levels of acetylcholine in the brain, which has been linked to improved cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter activity, this compound has been found to have a variety of other biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. This compound has also been found to have anti-inflammatory effects, which may help to reduce the risk of chronic diseases such as heart disease and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide in lab experiments is that it has a well-defined chemical structure, which makes it easier to study its effects on biological systems. However, one limitation of using this compound is that it can be difficult to obtain in large quantities, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide. One area of interest is the development of new drugs based on the structure of this compound, which may have improved therapeutic properties. Another area of interest is the study of the effects of this compound on different types of cells and tissues, which may help to identify new applications for this compound. Additionally, research on the toxicity and safety of this compound is needed to determine its potential use as a therapeutic agent.
Synthesemethoden
N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide can be synthesized by reacting N-(2-bromoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide with aniline in the presence of a palladium catalyst. The resulting product is then treated with oxalyl chloride and dimethylformamide to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has been found to have a variety of applications in scientific research. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-19(23-17-10-5-2-6-11-17)15-22-21(27)18-12-7-13-24(18)20(26)14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2,(H,22,27)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZFXDQEYMFOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2,3-dimethoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531802.png)
![3-[1-[(1-cyclopropyltetrazol-5-yl)methyl]piperidin-4-yl]-5-methoxy-1H-indole](/img/structure/B7531806.png)

![N-[1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7531818.png)
![N-[(3-acetamidophenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531829.png)




![N-[(5-methylthiophen-2-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531850.png)

![N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531876.png)

![2-tert-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7531907.png)
